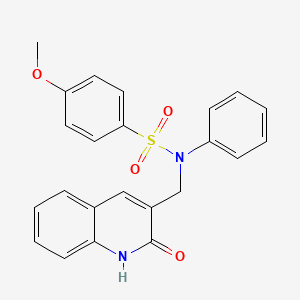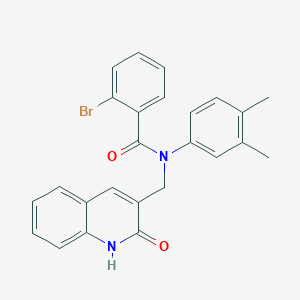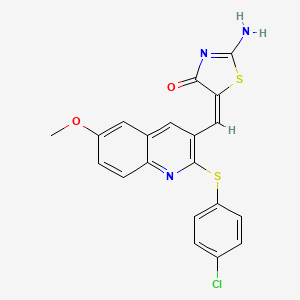![molecular formula C20H21N3O3 B7708084 N-(3-Methylphenyl)-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide](/img/structure/B7708084.png)
N-(3-Methylphenyl)-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylphenyl)-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylphenyl)-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The oxadiazole derivative is then coupled with 3-methylphenylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Acetylation: The final step involves the acetylation of the coupled product with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various functional groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anti-inflammatory Properties: It may exhibit anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: It can be a precursor for the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of N-(3-Methylphenyl)-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparaison Avec Des Composés Similaires
N-(3-Methylphenyl)-2-{3-[3-(propan-2-YL)-1,2,4-thiadiazol-5-YL]phenoxy}acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-(3-Methylphenyl)-2-{3-[3-(propan-2-YL)-1,3,4-oxadiazol-5-YL]phenoxy}acetamide: Similar structure but with a different oxadiazole isomer.
Uniqueness:
- The presence of the oxadiazole ring in N-(3-Methylphenyl)-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide imparts unique electronic and steric properties, enhancing its biological activity and stability compared to similar compounds.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)19-22-20(26-23-19)15-7-5-9-17(11-15)25-12-18(24)21-16-8-4-6-14(3)10-16/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDSPXKWJASCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-DIMETHOXY-N-(4-METHOXYPHENYL)-N-({N'-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B7708007.png)


![2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7708031.png)
![N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B7708042.png)

![2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B7708052.png)

![1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7708075.png)

![N-(3,4-dimethylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7708087.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7708089.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7708091.png)

